molecular formula C15H17NO5 B1368581 trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735275-03-3

trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1368581
CAS No.: 735275-03-3
M. Wt: 291.3 g/mol
InChI Key: ZBGLYSOHRIXRFD-WCQYABFASA-N
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Description

trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a stereospecific trans-configured cyclohexane ring substituted with a carboxylic acid group and a 4-nitrophenyl ketone side chain. The distinct molecular architecture, incorporating both a carboxylic acid handle and an electron-deficient nitro-aromatic ketone, makes it a versatile building block for the synthesis of more complex target molecules . Researchers can utilize the carboxylic acid for amide coupling or esterification reactions, while the ketone functionality can be subjected to reduction or nucleophilic addition. The strong electron-withdrawing nature of the nitro group on the phenyl ring makes this compound particularly useful in designing molecules with specific electronic properties or as an intermediate in the synthesis of potential pharmacologically active compounds . Related chemical structures, such as the 4-chlorophenyl analog (CAS 27866-90-6) and the cyclopentane-based derivative with a 3-nitrophenyl group (CAS 733740-77-7), demonstrate the broad applicability of this scaffold in medicinal chemistry . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(1R,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(10-5-7-12(8-6-10)16(20)21)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGLYSOHRIXRFD-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641396
Record name (1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-03-3
Record name rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735275-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-nitrobenzaldehyde.

    Aldol Condensation: Cyclohexanone undergoes aldol condensation with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate product.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature Control: Maintaining precise temperature conditions to ensure the desired stereochemistry and minimize side reactions.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring or the nitrophenyl group.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alcohols for esterification, amines for amidation.

Major Products Formed:

    Oxidation: Formation of ketones or further oxidized products.

    Reduction: Formation of trans-2-[2-Amino-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a bioactive molecule. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of derivatives of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, with inhibition zones ranging from 15 mm to 31 mm, demonstrating its potential as an antimicrobial agent .

Bacterial StrainInhibition Zone (mm)Comparison Drug
Staphylococcus aureus15 - 27Ciprofloxacin
Escherichia coli16 - 31Ampicillin

Organic Synthesis

Trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. Its unique structure facilitates the formation of complex molecules through multicomponent reactions.

Case Study: Multicomponent Reactions

Recent advancements in multicomponent synthesis have highlighted the utility of this compound in forming biologically active scaffolds. For instance, the compound was used in a four-component reaction involving aldehydes and malononitrile to produce substituted pyrazoles with yields between 72% and 97% .

Reaction ComponentsYield (%)
Aldehydes + Malononitrile + Ethyl Acetoacetate + Hydrazine72 - 97

Material Science

Research indicates that this compound can be utilized in developing new materials due to its unique chemical properties. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and materials engineering.

Case Study: Metal Complexes

Studies have shown that metal complexes formed with this compound exhibit enhanced catalytic properties, making them suitable for various industrial applications, including polymerization processes and environmental remediation .

Mechanism of Action

The mechanism of action of trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

The nitro group’s position and substituent type significantly alter physicochemical properties. Key analogs include:

Table 1: Substituent Effects on Cyclohexanecarboxylic Acid Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid -NO₂ (para) C₁₅H₁₇NO₅ 291.30 Strong electron-withdrawing effect; enhances acidity of carboxylic acid group .
trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid -NO₂ (meta) C₁₅H₁₇NO₅ 291.30 Meta-nitro reduces resonance stabilization compared to para; may lower reactivity .
trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid -CF₃ (para) C₁₆H₁₇F₃O₃ 314.30 Trifluoromethyl group increases hydrophobicity and metabolic stability .
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid -NO₂ (para, cis isomer) C₁₅H₁₇NO₅ 291.30 Cis configuration may reduce steric stability; discontinued commercially .
Key Observations:
  • Electron-Withdrawing Effects : The para-nitro group in the target compound maximizes resonance stabilization, increasing the carboxylic acid’s acidity compared to meta-nitro or trifluoromethyl analogs .

Positional Isomerism: Para vs. Meta Nitro Derivatives

The 3-nitrophenyl analog (CAS: 735275-02-2) shares the same molecular formula as the target compound but differs in nitro group placement. The meta position disrupts conjugation with the ketone, reducing the electron-withdrawing effect and possibly diminishing reactivity in nucleophilic reactions .

Broader Structural Analogs

  • Bromophenyl and Methoxyphenyl Derivatives : Compounds like cis-2-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid () introduce halogens or alkoxy groups, altering electronic profiles and steric bulk. Bromine’s polarizability may enhance halogen bonding in crystal engineering .

Research and Application Implications

  • Synthetic Utility : The nitro group’s reactivity in the target compound suggests utility as an intermediate in coupling reactions or as a directing group in further functionalization .
  • Safety Considerations : The para-nitro substituent may confer higher toxicity compared to trifluoromethyl or methoxy analogs, necessitating careful handling per GHS guidelines .

Biological Activity

trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid (CAS Number: 735275-03-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C15H17NO5
  • Molecular Weight : 291.31 g/mol
  • IUPAC Name : (1S,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • CAS Number : 735275-03-3

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of cyclohexanone with 4-nitrobenzaldehyde, followed by oxidation and esterification processes. The compound can undergo various chemical reactions, such as:

  • Oxidation : Converts the compound into corresponding oxo derivatives.
  • Reduction : Can reduce the nitro group to an amino group.
  • Substitution : Participates in reactions where functional groups are replaced.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties . Below is a summary of its biological activities based on various studies:

Activity Type Description Reference
AntimicrobialDemonstrated effective inhibition against several bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatoryExhibited properties that may reduce inflammation in cellular models, indicating therapeutic potential in inflammatory diseases.
CytotoxicityShowed cytotoxic effects on cancer cell lines, warranting further investigation for cancer treatment applications.

The mechanism of action for this compound involves interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing signaling pathways related to inflammation and microbial resistance.

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential as a broad-spectrum antimicrobial agent.
    • Tested Strains : E. coli, S. aureus
    • MIC Values : 32 µg/mL for E. coli; 16 µg/mL for S. aureus.
    This study highlights the compound's promising role in developing new antimicrobial therapies.
  • Anti-inflammatory Effects :
    In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
    • Cytokines Measured : TNF-alpha, IL-6
    • Reduction Percentage : Up to 50% at 100 µM concentration.
    These findings suggest that this compound could be beneficial in treating inflammatory conditions.

Q & A

Q. What are the established synthetic routes for trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step reactions, including:

Nitro group introduction : Electrophilic aromatic substitution or coupling reactions to attach the 4-nitrophenyl group.

Ketone formation : Alkylation or Michael addition to introduce the 2-oxoethyl moiety.

Cyclohexane ring functionalization : Carboxylic acid introduction via oxidation or hydrolysis of esters.

Stereochemical control : Use of chiral catalysts (e.g., asymmetric hydrogenation) or steric hindrance to favor the trans configuration. For example, hydrolysis under basic conditions (e.g., LiOH) can preserve stereochemistry, as seen in analogous oxazolidinone syntheses .

Q. Key considerations :

  • Solvent polarity (e.g., THF vs. DMF) impacts reaction rates and byproduct formation.
  • Temperature control (e.g., 0–25°C) minimizes racemization during ester hydrolysis.

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Technique Application Detection Limit/Parameters
NMR Confirms trans stereochemistry via coupling constants (e.g., J = 10–12 Hz for cyclohexane protons) and nitrophenyl integration .1H NMR (400 MHz, DMSO-d6): δ 8.2–8.4 (d, 2H, Ar-NO2).
HPLC Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm for nitro groups).Purity ≥95% .
X-ray crystallography Resolves absolute configuration and hydrogen-bonding networks (e.g., R22(8) motifs observed in related structures) .

Note : FT-IR can corroborate carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound during nucleophilic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify electrophilic sites on the nitrophenyl ring.
  • Predict activation energies for SNAr (nucleophilic aromatic substitution) reactions with amines or thiols.
  • Assess steric effects from the cyclohexane ring on reaction pathways.
    Example: Meta-substitution on the nitrophenyl group may reduce steric hindrance compared to para-substitution .

Q. Practical workflow :

Optimize geometry using Gaussian or ORCA.

Calculate Fukui indices for nucleophilic attack.

Validate with experimental kinetics (e.g., UV-Vis monitoring of nitro reduction).

Q. How do solvent polarity and pH affect the solubility and stability of this compound in aqueous vs. organic matrices?

Solvent Solubility (mg/mL) Stability (t1/2) Notes
Water <0.1 (pH 7)<24 h (hydrolysis)Carboxylic acid deprotonates at pH >4, increasing solubility but accelerating ester/amide hydrolysis .
DMSO >50>30 daysIdeal for biological assays but may interfere with spectroscopic analysis .
Ethyl acetate 10–15>14 daysPreferred for extraction due to low polarity and nitro group stability .

Mitigation strategy : Buffer solutions (pH 4–6) stabilize the compound while minimizing degradation.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies often arise from:

  • Dynamic effects in solution : Conformational flexibility in NMR vs. static crystal structures.
  • Crystal packing forces : Hydrogen bonds (e.g., O—H⋯O) may distort bond angles observed in X-ray data .

Q. Resolution steps :

Compare NMR coupling constants with DFT-predicted dihedral angles.

Perform variable-temperature NMR to assess conformational equilibria.

Validate with complementary techniques (e.g., Raman spectroscopy for crystal vs. solution phase).

Q. What is the role of the cyclohexane ring in modulating the compound’s biological activity, particularly in enzyme inhibition?

The cyclohexane ring:

  • Enhances lipophilicity, improving membrane permeability (logP ~2.5 predicted).
  • Restricts conformational freedom, favoring binding to hydrophobic enzyme pockets.
  • Case study : Analogous spirocyclic compounds show enhanced selectivity for serine proteases due to rigid geometry .

Q. Experimental design :

  • Synthesize analogs with smaller (cyclopentane) or larger (bicyclic) rings.
  • Compare IC50 values in enzyme inhibition assays.

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